Butyl tallate

Description

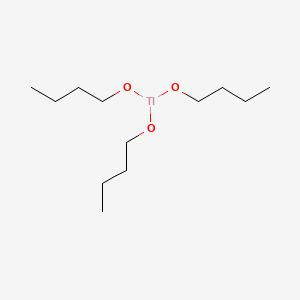

Structure

2D Structure

Properties

CAS No. |

67762-63-4 |

|---|---|

Molecular Formula |

C12H27O3Tl |

Molecular Weight |

423.72 g/mol |

IUPAC Name |

tributoxythallane |

InChI |

InChI=1S/3C4H9O.Tl/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |

InChI Key |

IEEVWHJPZUASPC-UHFFFAOYSA-N |

SMILES |

CCCCO[Tl](OCCCC)OCCCC |

Canonical SMILES |

CCCCO[Tl](OCCCC)OCCCC |

Other CAS No. |

67762-63-4 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Butyl Tallate Production

Esterification Pathways for Butyl Tallate Synthesis

The primary and most direct industrial method for the production of this compound is through the esterification of tall oil fatty acids (TOFA) with butanol. csic.es This process involves the reaction of the carboxylic acid groups present in the fatty acid mixture with the hydroxyl group of butanol, forming an ester and water as a byproduct. The reaction is reversible and typically requires a catalyst to achieve commercially viable reaction rates and high conversion yields. Both chemical and enzymatic catalysts are employed for this purpose, each presenting distinct mechanistic pathways and process considerations.

Acid-Catalyzed Esterification Kinetics and Mechanisms

Acid-catalyzed esterification, often referred to as Fischer esterification, is a conventional and widely used method for producing this compound and other fatty acid esters. The reaction mechanism involves the protonation of the carbonyl oxygen of the fatty acid by a strong acid catalyst. researchgate.net This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (butanol). researchgate.netmasterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. masterorganicchemistry.comchemistrysteps.com The final step is the deprotonation of the ester, regenerating the acid catalyst. masterorganicchemistry.comchemistrysteps.com

Because the reaction is governed by equilibrium, the removal of water as it is formed is crucial to drive the reaction towards the product side and maximize the ester yield. chemistrysteps.commdpi.com Research has explored various acid catalysts and reaction conditions to optimize the synthesis of butyl esters from fatty acids.

Studies have utilized both homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), and heterogeneous catalysts such as acidic ion-exchange resins. ufv.br For instance, the esterification of oleic acid (a major component of TOFA) with butanol using H₂SO₄ as a catalyst at a 1:6 molar ratio (acid:alcohol) and a temperature of 80°C resulted in a 92.3% yield after 6 hours. ufv.br

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst, Dowex), offer the advantage of easy separation from the reaction mixture and potential for reuse. mdpi.comresearchgate.net In one study, the esterification of TOFA with n-butanol was carried out at 100-115°C for approximately 2 hours using 5% (by mass of TOFA) of an ion-exchange resin, achieving nearly complete conversion of the fatty acids to esters.

Table 1: Research Findings on Acid-Catalyzed Esterification for Butyl Ester Production

| Fatty Acid Source | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time | Yield/Conversion | Reference |

| Oleic Acid | n-Butanol | H₂SO₄ | 1:6 | 80 | 6 h | 92.3% | ufv.br |

| Tall Oil Fatty Acids (TOFA) | n-Butanol | Ion-Exchange Resin | 1:3 (mass ratio) | 100-115 | 110-130 min | ~100% Conversion | |

| Stearic Acid | n-Butanol | Montmorillonite KSF/0 | - | 150 | 5 h | 80% Conversion | mdpi.com |

| Butyric Acid | n-Butanol | Dowex 50Wx8-400 | 1:4 | 110 | - | >90% Conversion | researchgate.net |

Enzymatic Biocatalysis in this compound Synthesis

An alternative, "green" approach to this compound synthesis is the use of enzymes, specifically lipases, as biocatalysts. mdpi.comscispace.com Lipases (triacylglycerol hydrolases, EC 3.1.1.3) can efficiently catalyze esterification reactions under milder conditions of temperature and pressure compared to chemical methods. mdpi.com This enzymatic route avoids the harsh acidic conditions that can cause equipment corrosion and the formation of unwanted byproducts. researchgate.net

Lipase-Mediated Esterification: Enzyme Selection and Optimization

The success of enzymatic esterification heavily relies on the choice of lipase (B570770) and the optimization of reaction parameters. Lipases are selected based on their activity, stability, and specificity for the substrates. Immobilized lipases are often preferred as they can be easily recovered and reused, improving the process economics. csic.esresearchgate.net

Commonly used lipases for the synthesis of butyl esters include those from Candida antarctica (often commercialized as Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Rhizopus oryzae. csic.esresearchgate.netnih.gov Studies on the synthesis of various butyl esters have demonstrated the effectiveness of these enzymes. For instance, in the synthesis of butyl laurate, an immobilized lipase from Rhizopus oryzae was used, achieving a 90.5% yield under optimized conditions. researchgate.net Similarly, Novozym 435 and Lipozyme RM IM have been successfully used to synthesize butyl esters from palm fatty acid distillate (PFAD), achieving conversions higher than 90%. csic.es

Optimization of reaction conditions is critical. Key parameters include temperature, enzyme concentration, and the molar ratio of substrates. For the synthesis of butyl esters from PFAD, temperatures between 50°C and 65°C were tested, showing that a slight stoichiometric excess of n-butanol was sufficient to drive the reaction equilibrium towards high conversion. csic.es In another study on butyl acetate (B1210297) synthesis, the optimal conditions were found to be a temperature of 37°C with an enzyme amount of 25% (w/w of total substrate). scispace.com

Table 2: Examples of Lipases and Optimized Conditions for Butyl Ester Synthesis

| Ester Product | Lipase Source | System | Optimal Temperature | Key Findings | Reference |

| Butyl Esters | Candida antarctica (Novozym 435) | Solvent-free | 50-65°C | >90% conversion with low biocatalyst loading (<2.0%) | csic.es |

| Butyl Esters | Rhizomucor miehei (Lipozyme RM IM) | Solvent-free | 50-65°C | >90% conversion with slight excess of n-butanol | csic.es |

| Butyl Laurate | Rhizopus oryzae (immobilized) | Hexane (B92381) | - | 90.5% yield with 1.2 molar ratio (butanol:acid) | researchgate.net |

| Butyl Butyrate | Aspergillus niger | Soybean-oil solvent | 20°C | 37.5% conversion | nih.gov |

| Butyl Acetate | Rhizomucor miehei (Lipozyme RM IM) | Solvent-free | 37°C | >78% yield | scispace.com |

Reaction Engineering in Biocatalytic Systems (e.g., Water Activity, Solvent Systems)

Effective reaction engineering is essential for maximizing the efficiency of biocatalytic ester synthesis. Two critical factors in these systems are water activity (a_w) and the choice of solvent.

Water is a byproduct of esterification, and its accumulation can shift the equilibrium back towards hydrolysis, reducing the final ester yield. preprints.org Therefore, controlling the water content, or water activity, in the reaction medium is crucial. scielo.br A certain amount of water is necessary to maintain the enzyme's catalytically active conformation, but excess water is detrimental. rsc.orgnih.gov Strategies to control water activity include performing the reaction in a solvent-free system or in hydrophobic organic solvents, which can limit the hydrolytic back-reaction. csic.es Molecular sieves can also be added to the reaction mixture to scavenge the water produced. preprints.org In some cases, conversions exceeding 92% have been achieved in solvent-free systems without active water removal, indicating that the hydrophobicity of the medium itself can be sufficient to drive the reaction forward. csic.es

The choice of solvent can significantly impact enzyme activity and stability. While solvent-free systems are often preferred from a green chemistry and product purification perspective, organic solvents can be used to improve substrate solubility and reduce viscosity. preprints.orgfrontiersin.org Hydrophobic solvents like hexane, heptane (B126788), and isooctane (B107328) are commonly used as they are less likely to strip the essential water layer from the enzyme's surface. researchgate.netscielo.br For example, the synthesis of butyl laurate was effectively carried out in hexane, researchgate.net and the use of heptane and hexane improved conversion yields for butyl acetate compared to a solvent-free system.

Transesterification Processes Involving this compound Precursors

Transesterification, or alcoholysis, is another viable pathway for producing butyl esters. This process involves reacting a triglyceride (an ester of glycerol (B35011) and three fatty acids) or another ester (like a methyl ester) with an alcohol (in this case, butanol) in the presence of a catalyst. nih.gov The butanol displaces the glycerol or the other alcohol (e.g., methanol) from the ester, forming the desired fatty acid butyl ester. This method is extensively used in biodiesel production and can be adapted for this compound synthesis, for example, by using tall oil-derived triglycerides or tall oil methyl esters (TOME) as the starting material. mdpi.com

Heterogeneous Catalysis in Transesterification

Heterogeneous catalysts are highly favored in industrial transesterification processes because they are easily separated from the product mixture, can be reused, and often lead to a cleaner product with fewer purification steps. preprints.org Both solid acid and solid base catalysts are employed.

Solid base catalysts, such as calcium oxide (CaO) and magnesium oxide (MgO), often supported on materials like alumina (B75360) (Al₂O₃), have shown high activity for the transesterification of vegetable oils with butanol. iyte.edu.tr In one study, the transesterification of canola oil with butanol was investigated using a calcium oxide-alumina catalyst. iyte.edu.tr The results showed that a high butanol-to-oil molar ratio was necessary to achieve high yields; an 89% yield of butyl esters was obtained with a molar ratio of 48:1 after 4 hours. iyte.edu.tr Other research demonstrated that MgO/γ-Al₂O₃ and ZnO/γ-Al₂O₃ catalysts could achieve high yields (up to 97%) in the transesterification of castor oil with butanol.

Solid acid catalysts, such as titania (TiO₂), zirconia (ZrO₂), and various resins, are also effective and have the advantage of being able to simultaneously catalyze both the transesterification of triglycerides and the esterification of any free fatty acids present in the feedstock, which is particularly relevant for materials like tall oil. mdpi.commdpi.com

Table 3: Research Findings on Heterogeneous Catalysis in Transesterification for Butyl Ester Production

| Oil Source | Alcohol | Catalyst | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Time | Yield/Conversion | Reference |

| Canola Oil | n-Butanol | CaO-Alumina | 48:1 | Reflux | 4 h | 89% | iyte.edu.tr |

| Canola Oil | n-Butanol | CaO-Alumina | 60:1 | Reflux | 1 h | ~70% | iyte.edu.tr |

| Castor Oil | n-Butanol | MgO/γ-Al₂O₃ | - | - | - | 97% | |

| Castor Oil | n-Butanol | ZnO/γ-Al₂O₃ | - | - | - | 85% | |

| Rapeseed Oil | n-Butanol | Eggshell (CaO) | 12:1 | 110 | 12 h | ~70% | mdpi.com |

Reactor Design and Process Intensification for Ester Production

The production of this compound, an ester derived from the reaction of butanol with tall oil fatty acids, hinges on effective reactor design and process intensification. The core reaction is a Fischer esterification, a reversible reaction that requires a catalyst, typically a strong acid like sulfuric acid, and the removal of water to drive the equilibrium towards the product side. umass.eduarxiv.org

Reactor Design: Industrial production of esters like this compound commonly employs batch or continuous reactor systems. iet.com.tr

Batch Reactors: These are versatile and allow for the production of various grades of esters. A typical setup involves a stirred tank reactor equipped with a heating jacket and a reflux condenser. scienceready.com.au Reactants (tall oil fatty acids, butanol) and a catalyst are charged into the reactor and heated to reaction temperature, often between 140–180°C, to increase the reaction rate. iet.com.trscienceready.com.au To drive the reaction to completion, water is continuously removed from the reaction mixture. umass.eduiet.com.tr

Continuous Reactors: For larger scale production, continuous stirred-tank reactors (CSTRs) or plug flow reactors can be utilized. A significant advancement in continuous ester production is the use of reactive distillation (RD). researchgate.net

Process Intensification: Process intensification combines reaction and separation into a single unit, leading to improved yield, reduced capital and operating costs, and energy savings. researchgate.netresearchgate.net

Reactive Distillation (RD): This is a prime example of process intensification where the reactor is also a distillation column. researchgate.net As the esterification proceeds in the reactive zone of the column, the water byproduct is continuously removed as a vapor, shifting the equilibrium towards higher conversion of the fatty acids. researchgate.net This method effectively overcomes the challenge of separating azeotropes that can form between water and the alcohol reactant. tandfonline.com

Membrane Reactors: Another intensification strategy involves the use of membrane reactors. These reactors integrate a membrane for the selective removal of a byproduct, such as water, from the reaction zone, thus enhancing conversion. arxiv.orgresearchgate.net For instance, a membrane reactor for butyl acetate production achieved over 94% conversion with high product purity. researchgate.net

Alternative Energy Sources: The application of ultrasound and microwave irradiation can also intensify ester synthesis. nih.govspringerprofessional.de Ultrasound aids the reaction through the energetic collapse of cavitation bubbles, which improves miscibility and accelerates the reaction rate, potentially reducing catalyst requirements. springerprofessional.de Microwaves provide efficient and rapid heating, shortening reaction times. nih.gov

A summary of reactor design parameters for general esterification processes is provided below.

| Parameter | Value Range | Unit | Reference |

| Reactor Type | Batch, CSTR, Reactive Distillation, Membrane | - | iet.com.trresearchgate.netresearchgate.net |

| Operating Temperature | -60 to 850 | °C | iet.com.tr |

| Operating Pressure | -0.8 to 150 | bar | iet.com.tr |

| Mixer Speed | 0 to 1000 | rpm | iet.com.tr |

| Capacity | 5 to 35,000 | Liters | iet.com.tr |

Raw Material Characterization and Pre-treatment Strategies

The quality and composition of the final this compound product are directly dependent on the characteristics of the primary raw material, crude tall oil (CTO). CTO is a byproduct of the Kraft pulping process of pine wood and is a complex mixture of fatty acids, rosin (B192284) acids, and neutral (unsaponifiable) materials. europa.euusda.govniir.org

Variability in Tall Oil Fatty Acid Composition and its Influence on this compound Structure

This compound is not a single chemical entity but a mixture of the butyl esters of the various fatty acids present in the tall oil feedstock. Therefore, the inherent variability in the fatty acid profile of the tall oil directly influences the composition, and consequently the physical and chemical properties, of the resulting this compound.

The composition of tall oil varies depending on the wood species, geographical location, and even the season of harvest. researchgate.net The primary fatty acids found in tall oil are oleic acid and linoleic acid, with smaller amounts of saturated acids like palmitic and stearic acid. usda.govniir.org The relative proportions of these acids can fluctuate significantly. For example, studies on various natural oils show that oleic acid content can range from as low as 36% to over 85%, while linoleic acid can vary from 5% to over 49%. mdpi.comresearchgate.netscielo.sa.cracs.orgredalyc.org This variability means that "this compound" from different sources will have a different ratio of butyl oleate (B1233923), butyl linoleate (B1235992), butyl palmitate, etc., affecting properties such as viscosity, lubricity, and oxidative stability. mdpi.com

The table below illustrates the typical composition and variability of key fatty acids in tall oil fatty acid (TOFA) fractions after initial refining.

| Fatty Acid | Typical Content (%) | Variability Range (%) | Reference |

| Oleic Acid | ~45% | 36 - 78 | usda.govacs.orgredalyc.org |

| Linoleic Acid | ~40% | 12 - 49 | usda.govresearchgate.netacs.org |

| Palmitic Acid | ~5% | 7 - 24 | niir.orgmdpi.comredalyc.org |

| Stearic Acid | ~2% | 0.1 - 6.5 | researchgate.netscielo.sa.cr |

Purification and Derosinification Techniques for Tall Oil Feedstocks

To produce high-quality this compound suitable for applications like lubricants or plasticizers, the crude tall oil feedstock must undergo significant pre-treatment and purification. google.comresearchgate.net The main goals are the removal of solid impurities, water, and, most importantly, rosin acids (a process known as derosinification). google.comgoogle.com

The initial purification of CTO often involves a two-step process:

Solids Removal: The crude oil is first filtered or subjected to phase separation (e.g., centrifugation) to remove solid matter like lignin (B12514952) particles. google.com

Water Removal: Following solids separation, a second phase separation step, such as decantation or centrifugation, is used to remove residual water and black liquor. usda.govgoogle.com

The most critical pre-treatment step is the separation of the valuable fatty acids from the rosin acids and neutral components. This is accomplished through fractional distillation. usda.govniir.org

Fractional Distillation: This process separates the CTO mixture based on the different boiling points of its components. usda.gov The distillation is typically a continuous operation with several stages:

Heads Cut: Low-boiling, volatile compounds are removed first. usda.gov

Fatty Acid Fraction: The tall oil fatty acids (TOFA), which are more volatile than the resin acids, are distilled off. This is the primary feedstock for this compound production. usda.gov

Rosin Acid Fraction: The less volatile resin acids (rosin) are collected. usda.gov

Pitch: The non-volatile residue remaining at the end of the distillation is known as tall oil pitch. usda.gov

This derosinification is crucial because the presence of rosin acids would lead to the formation of butyl resinate during esterification, an undesirable impurity that would negatively impact the performance of the final this compound product. researchgate.net

Downstream Processing and Purification of this compound

After the esterification reaction, the crude this compound product exists in a mixture containing unreacted butanol, residual fatty acids, the acid catalyst, and water. scienceready.com.au A multi-step downstream processing and purification sequence is required to isolate the this compound and achieve the purity specifications demanded by industrial applications. umass.edu

Separation Technologies for Ester Purification (e.g., Distillation, Extraction)

The purification of this compound follows a standard pattern for esters produced via Fischer esterification, primarily involving neutralization, extraction, and distillation. umass.eduscienceready.com.au

Neutralization and Extraction: The first step is to neutralize the acidic catalyst (e.g., sulfuric acid) and any unreacted fatty acids. This is typically done by washing the crude product with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a separating funnel or industrial liquid-liquid extraction column. scienceready.com.auyoutube.com This converts the acids into water-soluble salts, which are then removed with the aqueous layer. scienceready.com.au This washing step also helps to remove excess unreacted butanol. youtube.com

Drying: After extraction, the organic ester layer still contains dissolved water, which is removed using a drying agent like anhydrous sodium sulfate (B86663) or through a dehydration process before the final purification step. youtube.com

Distillation: The primary technology for achieving high-purity this compound is distillation. umass.eduscienceready.com.au By heating the dried, crude ester, the lower-boiling this compound is vaporized, leaving behind higher-boiling impurities and any remaining non-volatile components. scienceready.com.au The ester vapor is then condensed and collected as the purified product. scienceready.com.au For industrial-scale production, this is often performed using continuous fractional distillation to achieve precise separation. researchgate.net

Advanced Separation Techniques: To further enhance purity and efficiency, more advanced technologies can be employed. Extractive distillation involves adding a high-boiling solvent (an extractant) to the distillation column, which alters the relative volatilities of the components and facilitates a cleaner separation of the ester from impurities. researchgate.net Another technique is salting-out extraction , where salts are added to the aqueous phase during extraction to decrease the solubility of organic components (like unreacted alcohol) and drive them out of the ester phase more effectively. tandfonline.com

Purity Profiling and Quality Assurance in Industrial-Scale Production

Ensuring the consistent quality of industrial-scale this compound production requires a robust quality assurance program with detailed purity profiling. This involves monitoring key chemical and physical properties against established specifications. Commercial suppliers often guarantee purity levels of 98% or higher. lookchem.comlookchem.com

The quality of the final product is assessed using a variety of analytical tests:

Gas Chromatography (GC): This is a fundamental technique for purity profiling. It separates and quantifies the different butyl esters in the mixture (e.g., butyl oleate, butyl linoleate) and detects the presence of residual reactants or byproducts. accustandard.com

Acid Value: This titration method measures the amount of residual free fatty acids and any remaining acid catalyst. A low acid value (e.g., < 3 mg KOH/g) is critical for applications where acidity can cause corrosion or other undesirable reactions. hallstarindustrial.com

Moisture Content: The Karl Fischer titration is typically used to ensure a very low water content (e.g., < 0.1%), as water can affect product stability and performance. hallstarindustrial.com

Color: The color of the ester is often measured (e.g., using the Gardner scale) as an indicator of purity and the degree of thermal degradation during processing. hallstarindustrial.com

Viscosity and Density: These physical properties are crucial for applications in lubricants and are measured to ensure they fall within the specified range for a particular product grade. hallstarindustrial.com

A typical quality assurance specification sheet for an industrial-grade this compound might include the parameters listed in the table below.

| Parameter | Typical Specification | Unit | Reference |

| Purity | > 98 | % | lookchem.comlookchem.com |

| Acid Value | < 3 | mg KOH/g | hallstarindustrial.com |

| Moisture | < 0.1 | % | hallstarindustrial.com |

| Color | < 13 | Gardner | hallstarindustrial.com |

| Specific Gravity (at 25°C) | ~0.875 | - | hallstarindustrial.com |

| Viscosity (at 40°C) | ~6 | cSt | hallstarindustrial.com |

| Flash Point | ~204 | °F | hallstarindustrial.com |

Chemical Reactivity and Transformation Mechanisms of Butyl Tallate

Hydrolytic Stability and Degradation Pathways of Ester Linkages

The stability of the ester linkages in butyl tallate against hydrolysis is a critical factor, particularly in applications where it may be exposed to water, such as in lubricants and certain coating systems. ademinsa.com Hydrolysis is the chemical decomposition of the ester back into its constituent alcohol (butanol) and carboxylic acids (tall oil fatty acids) in the presence of water. libretexts.org This reaction can be catalyzed by both acids and bases. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible reaction, essentially the reverse of esterification. libretexts.org The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When a base is used to hydrolyze an ester, the reaction is known as saponification. libretexts.org This reaction is irreversible and goes to completion, yielding an alcohol and a carboxylate salt. libretexts.org

The rate of hydrolysis is influenced by the molecular structure of the ester. Steric hindrance around the carbonyl group can slow down the reaction. researchgate.net As this compound is derived from a mixture of long-chain fatty acids (like oleic acid and linoleic acid), the bulky nature of these chains provides a degree of steric hindrance that contributes to its hydrolytic stability compared to shorter-chain esters. researchgate.net However, like most esters, it is considered susceptible to hydrolysis, especially in equipment with a high risk of moisture ingress. ademinsa.com The degradation process can be monitored by tracking the increase in the oil's acid number. ademinsa.com

| Condition | Reactants | Products | Reaction Characteristics |

| Acidic Hydrolysis | This compound + Water (excess) | Tall Oil Fatty Acids + Butanol | Reversible; Catalyzed by strong acid |

| Basic Hydrolysis | This compound + Base (e.g., NaOH) | Tallate Salt + Butanol | Irreversible (goes to completion) |

This table provides a generalized overview of the hydrolytic pathways for this compound based on established ester chemistry.

Oxidative Degradation Mechanisms and Prevention Strategies

Oxidative degradation is a major concern for organic materials like this compound, especially when used as lubricants or in coatings exposed to air and heat. strategicreliabilitysolutions.comnih.gov The process is a free-radical chain reaction involving initiation, propagation, and termination steps. mdpi.com The presence of unsaturated fatty acids (oleic, linoleic) in the tall oil component of this compound makes it particularly prone to oxidation. nih.govmdpi.com

The oxidation mechanism begins with the formation of free radicals, which react with oxygen to form hydroperoxides. strategicreliabilitysolutions.com These hydroperoxides are unstable and decompose, leading to a cascade of further reactions that produce a variety of degradation products, including aldehydes, ketones, and carboxylic acids. strategicreliabilitysolutions.com This process can result in increased viscosity, sludge formation, and changes in other physical properties. strategicreliabilitysolutions.commdpi.com

Prevention Strategies: The primary method to prevent or slow oxidative degradation is the use of antioxidants. nih.gov These additives work by interrupting the free-radical chain reaction. mdpi.com

Radical Scavengers: Hindered phenols, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), and aminic antioxidants are commonly used. nih.govatamanchemicals.com They donate a hydrogen atom to the free radicals, neutralizing them and stopping the propagation of the oxidation chain. atamanchemicals.com

Peroxide Decomposers: Sulfur- and phosphorus-containing compounds can decompose hydroperoxides into non-radical, stable products. googleapis.com

Metal Deactivators: Since metal ions can catalyze the oxidation process, metal deactivators like triazoles are used to chelate these ions and inhibit their catalytic activity. google.com

| Antioxidant Type | Example Compounds | Mechanism of Action |

| Hindered Phenols | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-Butylhydroquinone (TBHQ) | Donate hydrogen to free radicals, interrupting the chain reaction. nih.govatamanchemicals.com |

| Aminic Antioxidants | Diarylamines | Act as radical scavengers. googleapis.com |

| Metal Deactivators | Benzotriazole, Tolutriazole | Chelate metal ions to prevent them from catalyzing oxidation. google.com |

This table outlines common antioxidant strategies applicable to preventing the oxidative degradation of this compound.

Polymerization Potentials and Oligomerization Reactions

The unsaturated fatty acid chains within this compound, primarily oleic and linoleic acids, possess the potential to undergo polymerization and oligomerization reactions, particularly under thermal stress. strategicreliabilitysolutions.comresearchgate.net This is a key reaction in the "drying" or curing of alkyd resins, where unsaturated fatty acids form cross-links. googleapis.com

In the context of lubricants, thermal degradation can involve the polymerization of the lubricant molecules, leading to a significant increase in viscosity and the formation of deposits. strategicreliabilitysolutions.com The double bonds in the fatty acid chains can react with each other in intermolecular addition reactions to form dimers and higher oligomers. researchgate.net This process can be catalyzed by heat and the presence of certain metals. In some chemical processes, tall oil fatty acids are intentionally polymerized to create dimerized fatty acids for specific applications. researchgate.net The alkylation of unsaturated fatty acid esters with olefins like propene can also lead to branched-chain esters and oligomerization as a competing reaction. researchgate.net

Interfacial Phenomena and Surface Activity Mechanisms

The molecular structure of this compound, with a long, nonpolar hydrocarbon tail (the fatty acid chain) and a more polar head (the ester group), gives it surface-active properties. This allows it to function as a wetting agent, emulsifier, and surface tension modifier in various formulations.

In coating formulations, particularly those based on alkyd resins, good wetting of the substrate and pigments is crucial for adhesion and a uniform finish. googleapis.com this compound can be used as a solvent and plasticizer in such systems. umicore.com Its low surface tension contributes to the wetting and adhesion of the coating on various substrates. googleapis.com

The ability of a liquid to wet a surface is quantified by the contact angle. A lower contact angle indicates better wettability. mdpi.com By reducing the surface tension of the coating formulation, additives like this compound help the coating to spread more effectively across a surface, penetrating pores and ensuring intimate contact. This is particularly important for achieving good adhesion on substrates that may be challenging to wet. epo.org

This compound can act as an emulsifier, facilitating the dispersion of two immiscible liquids, such as oil and water. atamanchemicals.com Surfactants stabilize emulsions by adsorbing at the oil-water interface, reducing the interfacial tension and forming a protective barrier around the droplets of the dispersed phase. adhesivesmag.com

The effectiveness of an emulsifier depends on its ability to reduce interfacial tension and the stability of the film it forms at the interface. researchgate.net The balance between the hydrophilic (ester group) and lipophilic (fatty acid chain) parts of the this compound molecule determines its functionality as an emulsifier. While not as powerful as dedicated surfactants, its properties are utilized in creating stable emulsions in certain formulations. The process of creating an aqueous dispersion of a polymer like butyl rubber often involves the use of surfactants and stabilizers during the emulsification process to create a stable final product. adhesivesmag.com

Mechanistic Investigations of Butyl Tallate in Advanced Material Systems

Role as a Bio-based Plasticizer in Polymer Matrices

As a bio-based plasticizer, butyl tallate offers an environmentally friendlier alternative to traditional petroleum-based plasticizers. Its effectiveness is rooted in its ability to integrate into and modify the structure of polymer networks.

Molecular-Level Interactions with Polymer Chains and Network Disruption

The plasticizing effect of this compound is primarily explained by the lubricity, gel, and free volume theories of plasticization. scispace.comkinampark.com At a molecular level, the this compound molecules, which are of low molecular weight, diffuse into the polymer matrix. kinampark.com The ester groups within the this compound structure are polar and can form dipole-dipole interactions and van der Waals forces with polar segments of polymer chains, such as those found in polyvinyl chloride (PVC). nih.govresearchgate.net

Simultaneously, the non-polar fatty acid chains of the tallate portion of the molecule create steric hindrance, effectively shielding the polymer chains from each other and disrupting the strong intermolecular polymer-polymer interactions. kinampark.com This disruption prevents the formation of a rigid, three-dimensional polymer network. kinampark.com The result is a reduction in the cohesive forces between polymer chains, leading to increased flexibility and softness of the material. kinampark.com Essentially, the this compound molecules act as a molecular lubricant, facilitating the movement of polymer chains past one another. scispace.comresearchgate.net

Influence on Polymer Viscoelasticity and Rheological Behavior

The introduction of this compound into a polymer matrix significantly alters its viscoelastic and rheological properties. By increasing the free volume between polymer chains, this compound enhances their mobility. mdpi.com This increased mobility leads to a decrease in the material's glass transition temperature (Tg), a key indicator of plasticization. scispace.com

Table 1: Illustrative Impact of a Generic Bio-based Plasticizer on Polymer Rheological Properties

| Property | Pure Polymer | Polymer + Plasticizer |

| Glass Transition Temperature (Tg) | High | Lowered |

| Storage Modulus (G') | High | Reduced |

| Apparent Viscosity | High | Reduced |

This table provides a generalized representation of the expected effects of a bio-based plasticizer like this compound on a polymer matrix.

Migration, Leaching, and Diffusion Dynamics within Polymer Composites

A critical aspect of plasticizer performance is its permanence within the polymer matrix. Migration, leaching, and diffusion are processes by which the plasticizer can be lost from the composite over time, leading to a loss of flexibility and potential contamination of the surrounding environment. epa.govsciencemadness.org The rate of these processes is influenced by factors such as the molecular weight of the plasticizer, its compatibility with the polymer, and the external environment (e.g., temperature, presence of solvents). nih.govsciencemadness.org

Plasticizers with lower molecular weights and lower polarity tend to have higher diffusion coefficients and are more prone to migration. nih.gov While specific data on this compound is limited in the provided search results, the general principles suggest that its relatively low molecular weight could make it susceptible to migration. However, its fatty acid composition may enhance its compatibility with certain non-polar polymers, potentially mitigating this issue. Research on other bio-based plasticizers has shown that increasing the alkyl chain length can sometimes exacerbate migration in non-polar solvents. nih.gov The potential for leaching is a concern, for instance, in landfill scenarios where moisture can extract the plasticizer from the polymer. epa.gov To counter this, reactive plasticizers are being developed that can chemically bond with the polymer matrix, thus preventing migration. google.com

Lubricant Base Stock and Additive Functionality Research

Beyond its role as a plasticizer, this compound's chemical structure lends itself to applications in lubrication, where it can function as a base stock or a performance-enhancing additive. hallstarindustrial.com Synthetic esters, in general, are known for their excellent lubricity, high viscosity indices, and good thermal stability. chemceed.comresearchgate.net

Tribological Performance Mechanisms (e.g., Friction and Wear Reduction)

The primary function of a lubricant is to reduce friction and wear between moving surfaces. researchgate.net this compound, like other esters, can achieve this through the formation of a boundary lubricating film on metal surfaces. researchgate.net The polar ester groups in this compound molecules have an affinity for metal surfaces and can adsorb onto them, forming a protective layer. This film prevents direct metal-to-metal contact, thereby reducing both the coefficient of friction and the rate of wear. researchgate.netmdpi.com

The effectiveness of this lubricating film depends on its ability to withstand high pressures and temperatures at the points of contact. Some ester-based lubricants have been shown to form robust tribofilms that can even exhibit self-compensating or self-repairing properties under wear conditions. mdpi.com The long fatty acid chains of the tallate component contribute to a low shear strength within the lubricating film, further facilitating smooth movement.

Table 2: Comparative Tribological Data for a Biolubricant vs. Mineral Oil

| Lubricant Sample | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) |

| Mineral Oil | ~0.11 | ~0.55 |

| Biolubricant (Ester-based) | ~0.06 | ~0.33 |

Source: Adapted from data on a castor oil-based biolubricant, illustrating the potential improvements offered by ester-based lubricants over conventional mineral oils. mdpi.com

Thermal and Oxidative Stability in Lubricant Formulations

The performance of a lubricant is highly dependent on its ability to resist degradation at high temperatures and in the presence of oxygen. researchgate.net Synthetic esters like this compound generally exhibit good thermal and oxidative stability. hallstarindustrial.comchemceed.com Thermal stability refers to the ability of the lubricant to resist chemical breakdown at elevated temperatures, while oxidative stability is its resistance to reacting with oxygen, a process that can lead to the formation of sludge, varnish, and corrosive acids. researchgate.netreading.ac.ukmdpi.com

The stability of this compound can be attributed to its ester structure. However, the presence of unsaturation in the fatty acid chains of tall oil can be a point of weakness, making it more susceptible to oxidation compared to fully saturated esters. mdpi.comsmarteureka.com To counteract this, antioxidants are commonly added to lubricant formulations. reading.ac.uksmarteureka.comgoogleapis.com These additives work by interrupting the oxidation process, thereby extending the service life of the lubricant. reading.ac.ukmdpi.com The thermal stability of a lubricant is often characterized by its flash point and decomposition temperature, with higher values indicating better stability. hallstarindustrial.commdpi.com

Table 3: Key Properties of this compound as a Lubricant Base Stock

| Property | Value |

| Viscosity @ 40°C, cSt | 6 |

| Viscosity @ 100°C, cSt | 2 |

| Viscosity Index | 220 |

| Pour Point, °C | -21 |

| Flash Point, °C | 204 |

Source: Data for Rezilube™ this compound. hallstarindustrial.com

Interaction with Other Lubricant Additives

The performance of a lubricant is highly dependent on the complex interplay of its constituent additives. These interactions can be either synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where one additive hinders the performance of another. stle.orgmachinerylubrication.com this compound and its derivatives, when incorporated into lubricant formulations, have been shown to exhibit beneficial synergistic effects with other common additives.

| This compound Derivative/Type | Interacting Additive | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Epoxidized this compound-Derived Esters | Zinc Dialkyldithiophosphates (ZDDP) | Improved anti-wear, anti-corrosion, and extreme pressure properties. | researchgate.net |

| Ester Additives (General) | Sulfur Compounds | Enhanced anti-wear properties and increased load-carrying capacity. | researchgate.net |

| Amine-Phenol Antioxidants | Anti-wear (AW)/Extreme-Pressure (EP) additives | Common synergistic combination in lubricant formulations. | machinerylubrication.com |

Solvent and Co-solvent Applications in Industrial Formulations

This compound serves as an effective solvent and co-solvent in various industrial formulations, particularly in the coatings and inks industries. umicore.compolyrheo.com Its utility is grounded in its chemical structure and physical properties, which allow it to act as a carrier for other components and to control the application and drying characteristics of the final product. umicore.com

Solubilization Mechanisms for Resins and Pigments

The primary role of a solvent in a coating or ink formulation is to dissolve or disperse the binder resins and pigments, creating a homogenous liquid that can be easily applied to a substrate. umicore.comsilverfernchemical.com this compound, an ester-based solvent, possesses high solvency power, enabling it to effectively dissolve a wide range of polymers and resins. umicore.comsilverfernchemical.com The ester groups in its molecular structure contribute to its ability to interact with and solubilize these key formulation components.

In practice, this compound functions as a carrier medium, ensuring that pigments are evenly distributed throughout the formulation, which prevents clogging and ensures consistent color application. umicore.com Its ability to dissolve resin binders is crucial for creating strong, durable adhesive bonds in sealants and for forming a continuous, protective film in coatings. silverfernchemical.com In lithographic ink systems, this compound is used as a co-solvent to reduce the viscosity and tack of the ink, which would otherwise be difficult to manage with vegetable oils alone. umicore.com

Evaporation Kinetics and Film Formation Control in Coatings and Inks

The evaporation rate of a solvent is a critical parameter that dictates how a coating or ink dries and forms a film. doxuchem.com Solvents are often categorized by their relative evaporation rate, and this compound is characterized by its low volatility, placing it in the category of slow-evaporating solvents. umicore.com This property is highly advantageous for controlling film formation. specialchem.comtianswax.com

A slow evaporation rate provides a longer "open time" for the coating, allowing it to flow and level out before setting. tianswax.com This controlled drying process helps to produce a smooth, high-gloss finish and prevents common defects such as blushing (cloudiness caused by moisture condensation) and orange peel. doxuchem.com In fast-setting inks, the low volatility of this compound allows it to replace more volatile mineral oils, contributing to a more uniform drying process and better rub resistance of the final printed material. umicore.com The process of film formation itself occurs as the solvent evaporates, allowing the polymer particles in the formulation to coalesce and form a continuous, homogenous film on the substrate. doxuchem.comspecialchem.com

| Solvent Characteristic | Impact on Film Formation | Relevance of this compound |

|---|---|---|

| High Solvency Power | Ensures complete dissolution of resins and uniform dispersion of pigments for a homogenous film. | This compound effectively dissolves a wide range of polymers and resins used in coatings and inks. umicore.comsilverfernchemical.com |

| Low Volatility (Slow Evaporation) | Provides longer open time, improves flow and leveling, prevents defects like blushing, and ensures through-drying. doxuchem.com | Characterized as a low-volatility solvent, it helps create low-VOC coatings with high gloss and good rub resistance. umicore.com |

| Viscosity Reduction | Lowers the formulation's viscosity for easier application (e.g., spraying, brushing). | In ink systems, this compound reduces viscosity and tack, improving printability. umicore.com |

Cross-Linking and Polymerization for Modified Materials

Beyond its role as a solvent, this compound can also participate as a reactive component in polymerization and cross-linking reactions to create modified, thermoset materials. researchgate.net Chemical cross-linking involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network structure that imparts rigidity, durability, and thermal stability to the material.

A notable application is in the formulation of foundry binder systems used to create sand cores and molds for metal casting. In one such system, this compound is used as a reactive alkyl ester of a fatty acid. The binder comprises an epoxy resin, an acrylate, this compound, and a free radical initiator. When treated with sulfur dioxide, the components undergo a cross-linking and polymerization reaction, curing to form a strong, solid composite material. In this formulation, the this compound, along with the other organic components, polymerizes to bind the sand particles together, forming a rigid and stable mold capable of withstanding the high temperatures of molten metal. This demonstrates a functional role for this compound that extends beyond simple solvency to active participation in material formation.

| Component | Function in the Binder System |

|---|---|

| Epoxy Resin | Polymer backbone, provides structural integrity. |

| Acrylate | Monomer that participates in polymerization and cross-linking. |

| This compound | Functions as a reactive alkyl ester of a fatty acid, participating in the polymerization. |

| Free Radical Initiator (e.g., Hydroperoxide) | Initiates the polymerization and curing process in the presence of sulfur dioxide. |

Analytical and Spectroscopic Characterization of Butyl Tallate

Chromatographic Methodologies for Purity and Compositional Analysis

Chromatography is the cornerstone for separating and quantifying the individual components of the complex mixture that constitutes Butyl Tallate. Various chromatographic techniques are employed to elucidate its fatty acid profile, detect impurities, and determine its molecular weight distribution.

Gas chromatography (GC) is a primary and powerful technique for determining the fatty acid composition of this compound. restek.com Due to the inherent composition of tall oil, this compound consists of a mixture of butyl esters of various C16 to C20 fatty acids, with C18 acids like oleic and linoleic acid being predominant. core.ac.uk For GC analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. restek.com

The use of butyl esters, as opposed to the more common methyl esters (FAMEs), offers specific advantages. Butyl esters have higher boiling points, which can be beneficial for the analysis of shorter-chain fatty acids, reducing evaporative losses during sample preparation and ensuring better resolution from the solvent peak during GC analysis. aocs.org A flame ionization detector (FID) is typically used for quantification due to its high sensitivity to organic compounds. nih.gov

The resulting chromatogram displays a series of peaks, each corresponding to a different fatty acid butyl ester. The area of each peak is proportional to the concentration of that specific ester in the mixture. astm.org By comparing the retention times of the peaks to those of known standards, the individual fatty acid esters can be identified. This allows for a detailed quantitative profile of this compound, revealing the relative percentages of butyl palmitate, butyl stearate (B1226849), butyl oleate (B1233923), butyl linoleate (B1235992), and others. oup.com

Interactive Table: Representative GC Data for Fatty Acid Esters This table shows typical data that would be obtained from a GC analysis of a fatty acid ester mixture. The retention time helps in identifying the compound.

| Compound | Retention Time (min) | Relative Area (%) |

| Butyl Palmitate | 18.5 | 5.2 |

| Butyl Stearate | 20.8 | 2.1 |

| Butyl Oleate | 21.2 | 45.3 |

| Butyl Linoleate | 21.9 | 40.1 |

| Other Esters | Various | 7.3 |

High-Performance Liquid Chromatography (HPLC) is a vital tool for detecting non-volatile impurities and verifying the purity of this compound. veeprho.com Unlike GC, which is ideal for volatile compounds, HPLC excels at separating compounds in a liquid mobile phase, making it suitable for identifying a broader range of potential impurities that may be present from the raw tall oil or formed during the esterification process. chromatographyonline.comijpsjournal.com These can include unreacted free fatty acids, residual catalyst, high-molecular-weight species, and degradation products. chromatographyonline.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. chromatographyonline.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). google.com Components of the sample separate based on their relative hydrophobicity. More nonpolar compounds (like the butyl esters) are retained longer on the column, while more polar impurities (like free fatty acids) elute earlier. The use of a gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of a wide range of impurities with varying polarities. google.comresearchgate.net

Detection is often achieved using a UV detector, especially if the impurities contain chromophores, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, which are sensitive to any compound that is less volatile than the mobile phase. ijpsjournal.com The integration of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool, enabling not just detection but also the structural identification of unknown impurities. ijpsjournal.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to determine the molecular weight distribution of this compound. wikipedia.orgshimadzu.cz This technique separates molecules based on their hydrodynamic volume, or size in solution. oecd.org The sample is passed through a column packed with a porous gel; larger molecules cannot enter the pores and thus travel a shorter path, eluting first. researchgate.net Smaller molecules can penetrate the pores to varying degrees, leading to a longer retention time. shimadzu.cz

For this compound analysis, GPC is particularly useful for identifying and quantifying the presence of high-molecular-weight components, such as dimers or trimers of fatty acids that may have formed during the processing of the tall oil. aidic.it It can also detect unreacted triglycerides. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). intertek.com A low PDI indicates a narrow molecular weight distribution, characteristic of a pure substance, while a higher PDI suggests the presence of a mixture of different-sized molecules. intertek.com Tetrahydrofuran (THF) is a common solvent and mobile phase for GPC analysis of fatty acid esters. ncsu.edu

High-Performance Liquid Chromatography (HPLC) for Impurity Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of expected functional groups and providing insight into the arrangement of atoms within the ester molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. wikipedia.org It provides detailed information about the chemical environment of individual atoms (primarily hydrogen and carbon) within the molecules. measurlabs.comchromnet.net Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are typically acquired.

In the ¹H NMR spectrum of this compound, distinct signals confirm the structure of the fatty acid butyl esters. magritek.com Key resonances include:

A triplet around 0.9 ppm corresponding to the terminal methyl (CH₃) group of the butyl chain and the fatty acid chain.

A complex multiplet region between 1.2-1.7 ppm for the methylene (B1212753) (CH₂) groups of both the butyl and fatty acid chains.

A triplet around 4.1 ppm for the methylene group of the butyl chain attached to the ester oxygen (-O-CH₂-).

A triplet around 2.3 ppm for the methylene group adjacent to the carbonyl group of the fatty acid (α-CH₂). d-nb.info

Olefinic protons (=CH-) from unsaturated fatty acid chains appear as a multiplet around 5.3 ppm. magritek.com

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for:

The carbonyl carbon (C=O) of the ester group around 174 ppm. rsc.org

The carbon of the butyl group attached to the oxygen (-O-CH₂) around 64 ppm.

Olefinic carbons (=CH-) in the region of 128-130 ppm. rsc.org

Various aliphatic carbons (CH₂ and CH₃) between 14-34 ppm. rsc.org

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further establish connectivity between protons and carbons, confirming the precise structure and identifying the different types of fatty acid esters present in the mixture. magritek.com

Interactive Table: Representative ¹H NMR Chemical Shifts for Butyl Oleate This table provides expected chemical shift ranges for the different protons in a typical component of this compound.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Fatty Acid Chain CH₃ | ~0.88 | Triplet |

| Butyl Chain CH₃ | ~0.92 | Triplet |

| Fatty Acid & Butyl CH₂ | 1.25-1.65 | Multiplet |

| Allylic CH₂ | ~2.01 | Multiplet |

| α-CH₂ (to C=O) | ~2.28 | Triplet |

| Ester O-CH₂ | ~4.06 | Triplet |

| Olefinic CH=CH | ~5.34 | Multiplet |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound, providing a molecular "fingerprint". researchgate.netnih.gov

Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, is highly sensitive to polar functional groups. photothermal.com The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the ester carbonyl group (C=O). pjoes.com

C=O Stretch: A strong, sharp peak typically appears around 1740 cm⁻¹. This is the most prominent feature and confirms the presence of the ester functionality. journalajacr.com

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the ester linkage are observed in the 1170-1250 cm⁻¹ region. journalajacr.com

C-H Stretch: Aliphatic C-H stretching vibrations from the butyl and fatty acid chains appear as strong bands in the 2850-3000 cm⁻¹ region.

=C-H Stretch: If unsaturated fatty acids are present, a medium-intensity band for the olefinic C-H stretch will appear just above 3000 cm⁻¹.

Raman Spectroscopy measures the light scattered from the sample and is particularly sensitive to non-polar, symmetric bonds. photothermal.com It provides complementary information to IR spectroscopy. edinst.com For this compound, key Raman signals would include:

C=C Stretch: A strong signal around 1655 cm⁻¹ from the carbon-carbon double bonds in unsaturated fatty acid chains.

C=O Stretch: A moderately intense band around 1740 cm⁻¹, complementing the IR data.

CH₂/CH₃ Deformations: Various bending and twisting vibrations in the 1300-1450 cm⁻¹ region, which contribute to the unique fingerprint of the molecule. spectroscopyonline.com

Together, these vibrational techniques confirm the successful esterification of tall oil fatty acids and provide a rapid method for quality control and identification.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal technique for elucidating the structure of the individual esters within this compound. When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the components of this compound undergo fragmentation, producing characteristic patterns that allow for their identification.

The molecular ion (M⁺•) peak for each butyl ester may be observed, though its intensity can be weak for long-chain esters. neu.edu.trlibretexts.org The fragmentation is dominated by processes characteristic of fatty acid esters. Key fragmentation pathways include:

McLafferty Rearrangement: This is a hallmark fragmentation for esters. It involves the transfer of a gamma-hydrogen from the butyl group to the carbonyl oxygen, followed by the cleavage of the beta C-O bond. This process results in the elimination of a neutral butene molecule (C₄H₈, mass 56) and the formation of a protonated fatty acid radical cation [RCOOH]⁺•. For esters of long-chain fatty acids, a subsequent rearrangement can lead to a prominent protonated acid fragment, [RCOOH₂]⁺. nih.govccsenet.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. libretexts.orgnih.gov

Cleavage of the C-O bond on the butyl side results in the formation of an acylium ion [RCO]⁺.

Cleavage of the O-C bond of the butyl group produces a butyl cation [C₄H₉]⁺ at a mass-to-charge ratio (m/z) of 57.

Loss of the butoxy radical (•OC₄H₉) also yields the acylium ion [RCO]⁺.

Hydrocarbon Chain Fragmentation: The long fatty acid chain undergoes fragmentation, typically producing a series of alkyl and alkenyl carbocations, often separated by 14 mass units (-CH₂- group). libretexts.orgmsu.edujove.com

The mass spectrum of this compound as a whole would be a superposition of the spectra of its individual components. The table below summarizes the expected key ions for the butyl esters of the most common fatty acids found in tall oil. core.ac.uk

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Fragment Ions (m/z) and Interpretation |

|---|---|---|---|

| Butyl palmitate | C₂₀H₄₀O₂ | 312.5 | 257: [M-C₄H₇]⁺ or [RCO]⁺ (acylium ion) 57: [C₄H₉]⁺ (butyl cation) 43, 71, 85: Alkyl chain fragments |

| Butyl oleate | C₂₂H₄₂O₂ | 338.6 | 338: [M]⁺• (molecular ion) 282: [M-C₄H₈]⁺• (loss of butene via McLafferty rearrangement) 265: [RCOOH₂]⁺ (protonated oleic acid) nih.gov57: [C₄H₉]⁺ (butyl cation) 55, 69, 83, 97: Alkenyl chain fragments nih.govnist.gov |

| Butyl linoleate | C₂₂H₄₀O₂ | 336.6 | 336: [M]⁺• (molecular ion) 280: [M-C₄H₈]⁺• (loss of butene via McLafferty rearrangement) 263: [RCOOH₂]⁺ (protonated linoleic acid) nih.gov67, 81, 95: Characteristic alkenyl chain fragments nih.gov57: [C₄H₉]⁺ (butyl cation) |

Advanced Hyphenated Analytical Systems

GC-MS and LC-MS for Complex Mixture Separation and Identification

Given that this compound is a complex mixture, its analysis necessitates the use of hyphenated techniques that couple a separation method with a detection method. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier platforms for this purpose. resolvemass.camdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like the fatty acid esters in this compound. resolvemass.caunibuc.ro In this technique, the sample is injected into the GC, where the different butyl esters are separated based on their boiling points and interactions with the capillary column's stationary phase. aocs.org Generally, esters with shorter chains or more double bonds are more volatile and elute earlier. After separation, the compounds enter the mass spectrometer, which generates a mass spectrum for each eluting component, allowing for its positive identification by comparing the fragmentation pattern to spectral libraries. naturalspublishing.com GC-MS offers high resolution, specificity, and sensitivity for fatty acid ester analysis. resolvemass.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful alternative or complementary technique. While fatty acid esters can be analyzed by LC-MS, free fatty acids often require derivatization to enhance their poor ionization efficiency. mdpi.comnih.gov For a mixture like this compound, LC, particularly reversed-phase LC, can separate the esters based on their hydrophobicity. LC-MS is especially valuable for analyzing less volatile components or thermally unstable compounds that may be present in the original tall oil and could degrade under the high temperatures of a GC inlet. waters.com

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Principle of Separation | Volatility and polarity | Polarity/Hydrophobicity |

| Analytes | Volatile and semi-volatile esters (e.g., Butyl palmitate, oleate, linoleate) | Semi-volatile to non-volatile esters and other potential non-volatile components |

| Sample Preparation | Typically dilution; derivatization is not required for the esters themselves | Often requires derivatization to improve ionization efficiency and sensitivity researchgate.netresearchgate.net |

| Key Advantage | Excellent separation efficiency for isomers; extensive spectral libraries available for identification nih.gov | Suitable for thermally labile or very high molecular weight compounds; gentler ionization techniques available |

| Application to this compound | Primary method for identifying and quantifying the main fatty acid butyl ester components diva-portal.orgresearchgate.net | Useful for analyzing the complete profile, including potential high molecular weight resin acid esters or oligomeric species |

Quantitative Analytical Method Development and Validation

To accurately determine the concentration of specific components within this compound, a quantitative analytical method must be developed and validated. This process ensures that the method is reliable, reproducible, and fit for its intended purpose. unibuc.ro Validation is typically performed according to guidelines from bodies like the International Council for Harmonisation (ICH). diva-portal.org

For this compound, a quantitative method would likely be a GC-MS or GC-FID (Flame Ionization Detection) assay targeting the major fatty acid esters. The validation process involves evaluating several key performance parameters.

Environmental Fate and Ecotoxicological Impact Assessment Non Human Organisms

Biodegradation Pathways and Rates in Aquatic and Terrestrial Ecosystems

Microbial Degradation Mechanisms and Influencing Factors

The primary mechanism for the breakdown of butyl tallate in both aquatic and terrestrial ecosystems is microbial degradation. researchgate.net Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to metabolize fatty acid esters. mdpi.compjoes.com The process typically begins with the enzymatic hydrolysis of the ester bond, yielding butanol and the corresponding tall oil fatty acid. These initial breakdown products are then further metabolized by microorganisms.

Several factors can influence the rate and extent of microbial degradation:

Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient degradation. mdpi.com

Oxygen Availability: Aerobic conditions generally favor the rapid biodegradation of fatty acid esters. ontosight.ai

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, can enhance microbial activity and, consequently, the degradation rate. frontiersin.org

Temperature and pH: Optimal temperature and pH conditions for the specific microbial populations will maximize degradation efficiency.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

In addition to microbial action, abiotic processes can contribute to the degradation of this compound. researchgate.net

Hydrolysis: The ester linkage in this compound can undergo hydrolysis, breaking the molecule into butanol and a tall oil fatty acid. This process can be influenced by the pH of the surrounding water, with faster rates typically observed under acidic or alkaline conditions. nih.gov

Photolysis: Exposure to sunlight can induce photolytic degradation. mdpi.com This process involves the absorption of light energy, which can lead to the breaking of chemical bonds within the molecule. noack-lab.com The rate of photolysis is dependent on factors such as the intensity of solar radiation and the presence of other photosensitizing substances in the environment. nih.gov Studies on other butyl esters, such as butyl acetate (B1210297), indicate that photo-oxidation reactions with hydroxyl radicals are a significant degradation pathway in the atmosphere. who.int

Ecotoxicity Studies on Representative Non-Human Biota

The ecotoxicity of this compound and related fatty acid esters has been evaluated in various non-human organisms to determine their potential for causing harm to ecosystems.

Aquatic Ecotoxicity (e.g., Algae, Daphnia, Fish)

Studies on tall oil fatty acids (TOFA) and their esters suggest a low potential for harm to aquatic organisms. atamanchemicals.com For instance, research on fatty acids, tall-oil, esters with ethylene (B1197577) glycol showed no adverse effects in the limit of water solubility. europa.eu

| Test Organism | Endpoint | Result | Reference |

| Freshwater Fish (e.g., Brachydanio rerio) | LC50 (96 h) | > 0.3 mg/L (nominal) for a related substance | europa.eu |

| Aquatic Invertebrates (Daphnia magna) | EL50 (48h) | > 100 mg/L (nominal) for a related substance | europa.eu |

| Algae (Pseudokirchneriella subcapitata) | EC50 (72 h) | > 100 mg/L (nominal) for a related substance | europa.eu |

| Aquatic Microorganisms | NOEC | 102.87 mg/L for a related substance | europa.eu |

Table 1: Summary of Aquatic Ecotoxicity Data for Structurally Related Substances.

It is important to note that the toxicity of some butyl esters can vary. For example, studies on butyl lactate (B86563) have shown it to be slightly more toxic to fish and Daphnia magna compared to baseline non-polar narcotic toxicity. nih.gov However, when considering their rapid biodegradability, lactate esters are generally considered to have favorable environmental characteristics. nih.gov

Terrestrial Ecotoxicity (e.g., Soil Microorganisms, Earthworms, Plants)

The impact of this compound on terrestrial organisms is an important aspect of its environmental risk profile.

Soil Microorganisms: The degradation of substances in the soil is heavily reliant on microbial activity. mdpi.com While specific data on this compound is limited, the general biodegradability of fatty acid esters suggests that it would likely serve as a carbon source for soil microbes without causing significant toxicity at typical environmental concentrations.

Earthworms: Earthworms are key indicators of soil health. nih.gov While direct studies on this compound are not readily available, research on other esters and the components of tall oil can provide insights. The use of some pesticides has been shown to have detrimental effects on earthworms. mdpi.com However, the components of tall oil fatty acids are generally considered to have low toxicity.

Plants: Information on the phytotoxicity of this compound is scarce. Studies on other esters, such as tert-butyl acetate, have been conducted on plants like lettuce, but the results were not sufficient to fully assess the toxicity to terrestrial plants. who.int

A life cycle assessment of rapeseed oil butyl esters indicated a very low impact on terrestrial ecotoxicity compared to fossil fuels. pjoes.compjoes.com

Bioaccumulation Potential in Food Webs (Non-Human)

Bioaccumulation is the process by which a substance builds up in an organism. Tall oil fatty acids (TOFA) are reported to have a low potential for bioaccumulation in the environment. atamanchemicals.com The bioconcentration factor (BCF) is an indicator of a substance's potential to accumulate in aquatic organisms. There is no indication that tributyltin (TBT), a different type of butyl compound, is transferred to terrestrial organisms via food chains. who.int

The potential for bioaccumulation is influenced by a substance's properties, such as its solubility in fats (lipophilicity). While some organic compounds can bioaccumulate in aquatic food webs, the ready biodegradability of this compound suggests a lower likelihood of significant bioaccumulation. researchgate.netnih.govresearchgate.netnih.gov

Environmental Transport and Distribution Modeling

Environmental modeling predicts how a chemical will move through and be distributed in the environment. For this compound, a substance derived from tall oil fatty acids, its transport is largely governed by its low water solubility and affinity for organic matter.

Sorption to Sediments and Soils

Sorption, the process by which a chemical binds to solid particles, is a primary factor in the environmental fate of this compound. Due to its hydrophobic nature, this compound is expected to have a strong tendency to adsorb to the organic fraction of soils and sediments, limiting its mobility in aqueous environments.

Research on a similar substance, a tallate reaction product (TERP), indicates that when released into the environment, the compound would partition primarily into sediment and soil. farnell.comnowchem.com.au Modeling suggests a significant distribution in these compartments. farnell.comnowchem.com.au

Table 1: Predicted Environmental Partitioning of a Tallate Reaction Product

| Environmental Compartment | Predicted Partitioning (%) |

|---|---|

| Sediment | 71% |

| Soil | 25% |

Data derived from studies on a structurally related tallate reaction product (TERP). farnell.comnowchem.com.au

The mechanism for this strong sorption is primarily hydrophobic interaction. Soil and sediment organic matter (SOM) acts as the main domain for the sorption of hydrophobic organic contaminants. dss.go.th The long, nonpolar alkyl chains of the fatty acid components of this compound are repelled by water and preferentially associate with the organic carbon in soil and sediment. dss.go.thgeology.cz This process is critical as it reduces the concentration of the substance in the water column, thereby lowering its bioavailability to pelagic organisms but increasing its concentration in benthic environments. The strength of this binding is often described by the Freundlich isotherm, which relates the concentration of the contaminant in the solid phase to its concentration in the liquid phase at equilibrium. geology.cz

Volatilization and Atmospheric Dispersion

Volatilization is the process of a substance evaporating into the atmosphere. For this compound, this is not considered a major environmental transport pathway. Its chemical structure, being a butyl ester of long-chain fatty acids (primarily C18), results in a high molecular weight and a high flash point of 271 °C, suggesting a very low vapor pressure. thewercs.comthewercs.com

While specific data on its rate of evaporation is limited, compounds with such properties tend to remain in the soil and water compartments rather than partitioning to the air. thewercs.com

Should any amount of this compound volatilize, its movement in the atmosphere would be subject to atmospheric dispersion modeling. These models, such as the Gaussian model AERMOD, predict how airborne substances are transported and diluted based on meteorological conditions (wind speed, direction, atmospheric stability), terrain, and the physical properties of the substance. mdpi.comepa.gov The dispersion process for vapors can be influenced by molecular properties, although for larger-scale transport, meteorological factors are dominant. mdpi.comnih.gov However, given the low volatility of this compound, its concentration in the atmosphere is expected to be negligible, and long-range atmospheric transport is highly unlikely.

Lifecycle Assessment (LCA) Considerations for Environmental Footprint

A Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material acquisition to final disposal ("cradle-to-grave"). corbion.comecochain.com Conducting a full LCA for this compound would provide a comprehensive picture of its environmental footprint, including its carbon footprint, water usage, and impact on ecosystems. europa.eutunley-environmental.com While a specific LCA for this compound is not publicly available, the key stages and considerations can be outlined based on its production process and known properties.

The assessment would follow international standards such as ISO 14040/44 and would quantify impacts across various categories, including climate change, resource depletion, and toxicity. europa.euwbcsd.org

Table 2: Conceptual Lifecycle Assessment Stages for this compound

| Lifecycle Stage | Key Activities & Environmental Considerations |

|---|

| 1. Raw Material Acquisition | Tall Oil: A byproduct of the Kraft pulp and paper process. The footprint includes impacts from forestry (land use, biodiversity) and the energy/chemical intensity of the pulping mill. atamanchemicals.comButanol: Typically produced via petrochemical routes or bio-fermentation. Assessment would include fossil fuel depletion or agricultural impacts (land, water, fertilizer use). | | 2. Manufacturing | Esterification: The chemical reaction of tall oil fatty acids with butanol to produce this compound. This stage's impacts include energy consumption for heating and mixing, water use, and the management of any waste streams or byproducts. | | 3. Use Phase | Application: Used in industrial applications like biolubricants and metalworking fluids. atamanchemicals.com The assessment would consider the efficiency and longevity of the product in its application, as well as any potential releases to the environment through leakage or disposal of used fluids. | | 4. End-of-Life | Disposal & Biodegradation: This stage evaluates the final fate of the compound. A significant advantage of tall oil-based products is their biodegradability. atamanchemicals.comontosight.ai The LCA would quantify the rate and extent of biodegradation in soil and water, and the impact of any remaining residues. The alternative end-of-life pathways, such as incineration (energy recovery) or landfilling, would also be assessed. |

A key finding from related materials is that tall oil fatty acids (TOFA) and their esters are often readily biodegradable. atamanchemicals.com This is a crucial positive attribute in an LCA, as it suggests a lower potential for persistence and long-term accumulation in the environment compared to many petroleum-based synthetic chemicals. ontosight.ai The use of a byproduct (tall oil) as a primary feedstock also represents a form of industrial symbiosis that can contribute positively to a circular economy model.

Theoretical and Computational Chemistry Approaches to Butyl Tallate

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This approach allows researchers to understand how intermolecular forces govern the macroscopic properties of liquids like Butyl tallate, such as viscosity, density, and miscibility with other substances. researchgate.netrsc.org

For this compound, MD simulations can model the interactions between the long, flexible hydrocarbon chains of the fatty acid esters. These simulations typically employ force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations), to define the potential energy of the system based on atomic positions. researchgate.net By solving Newton's equations of motion for a system containing hundreds or thousands of butyl ester molecules, it is possible to simulate their collective behavior. nih.gov

Key research findings from MD simulations on analogous systems, such as other fatty acid esters and complex organic liquids, include:

Aggregation Behavior: Simulations can reveal how molecules of butyl oleate (B1233923) and butyl linoleate (B1235992) arrange themselves, for instance, through the stacking of their long alkyl chains, which influences properties like viscosity. rsc.org

Solvation and Miscibility: MD can be used to study the solubilization of this compound in non-polar solvents or its interaction with polymers like PVC when used as a plasticizer. nih.gov The simulation can quantify the affinity between the ester and other molecules. nih.gov

Transport Properties: Properties like the self-diffusion coefficient and viscosity can be calculated from simulation trajectories. researchgate.net These calculated values can be compared with experimental data to validate the computational model. researchgate.netresearchgate.net For example, simulations show that diffusion constants for large organic molecules are often several orders of magnitude smaller than those for simple molecular liquids. researchgate.net